![molecular formula C8H15N3O2 B2931511 (3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine CAS No. 2225126-62-3](/img/structure/B2931511.png)
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a common core structure in many pharmaceuticals and recreational drugs . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. For example, “(3R,5S)-3,5-Dimethylheptane” has a molecular formula of CH, an average mass of 128.255 Da, and a monoisotopic mass of 128.156494 Da .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, “tert-butyl (3R,5S)-3,5-dimethyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate” is a liquid at room temperature .Scientific Research Applications
Synthesis and Bioactive Potential of Piperazine Derivatives
Novel Synthesis of Piperazine-Based Compounds : Research has focused on synthesizing novel piperazine derivatives due to their significant bioactive potential. For example, a study detailed the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activity, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Antimicrobial and Antiinflammatory Activities : Another study on mannich bases of 5-nitro-2-benzoxazolinones, incorporating piperazine, demonstrated significant in vivo antiinflammatory and analgesic activities, suggesting therapeutic potential in related conditions (Köksal et al., 2007).
Biomedical Applications of Piperazine Derivatives
Anticancer Properties : Piperazine scaffolds have been explored for their anticancer activities. For instance, compounds featuring a piperazine moiety have been evaluated for their ability to suppress proliferation, induce apoptosis in cancer cells, and exhibit significant anti-proliferative activities, highlighting their potential in cancer therapy (Khanam et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-7-5-10(3-4-11(12)13)6-8(2)9-7/h3-4,7-9H,5-6H2,1-2H3/b4-3+/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKREVVCPKXNBC-ZKMUWOAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

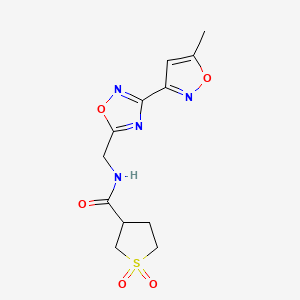


![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)
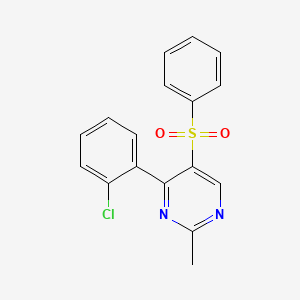

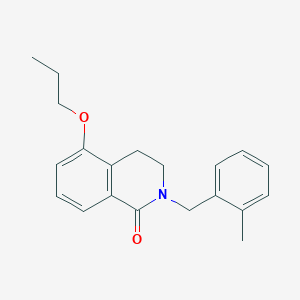
![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)
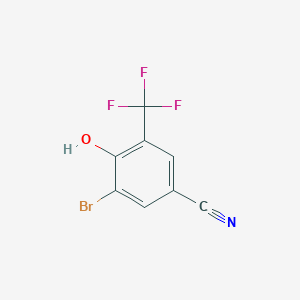
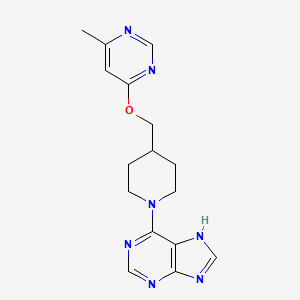
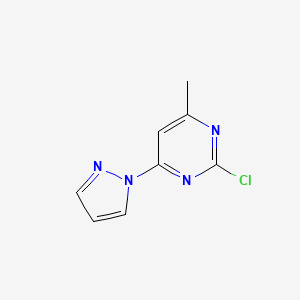
![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)